molecular formula C16H24BNO4S B2522721 2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione CAS No. 2246525-96-0

2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2522721
CAS No.: 2246525-96-0
M. Wt: 337.24
InChI Key: DMZNHXVKGCNMES-UHFFFAOYSA-N
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Description

2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione is a complex organic compound that features a boronate ester and a thiazolidine-1,1-dione moiety

Scientific Research Applications

2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the creation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its boronate ester moiety.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The utility of this compound would depend on its intended use. If it’s being studied as a potential drug, future directions might include further pharmacological testing. If it’s being used in chemical synthesis, future work might involve optimizing the reaction conditions or exploring other reactions it can participate in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6,2-thiazolidine-1,1-dione apart is its combination of a boronate ester and a thiazolidine-1,1-dione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research .

Properties

IUPAC Name

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)14-8-5-7-13(11-14)12-18-9-6-10-23(18,19)20/h5,7-8,11H,6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZNHXVKGCNMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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